N-(Benzo[d]thiazol-2-yl)cyanamide
Description
N-(Benzo[d]thiazol-2-yl)cyanamide is a benzothiazole derivative featuring a cyanamide (-NH-CN) group at the 2-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds renowned for their electron-withdrawing properties, π-π stacking capabilities, and diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects .
Properties
Molecular Formula |
C8H5N3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylcyanamide |
InChI |
InChI=1S/C8H5N3S/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H,10,11) |
InChI Key |
RRXIAUKIBJSIDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Groups and Substituents
The cyanamide group distinguishes N-(Benzo[d]thiazol-2-yl)cyanamide from other benzothiazole derivatives, which commonly feature substituents like acrylamides, sulfonamides, or carbamates (Table 1). For example:
- (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) : Contains an acrylamide linker with a 4-methoxyphenyl group, enhancing π-π interactions .
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) : Includes a nitro group at position 6 and a thiadiazole-thioacetamide chain, contributing to VEGFR-2 kinase inhibition .
- 2-Benzylthio-4-chloro-5-methyl-N-(4-methylquinazolin-2-yl)benzenesulfonamide (9) : A sulfonamide derivative with a bulky quinazoline moiety, affecting solubility and target selectivity .
Table 1: Structural Comparison of Key Analogs
Positional Isomerism
Positional isomerism significantly impacts bioactivity. For instance, ortho-nitrobenzamide derivatives exhibit stronger hydrogen bonding than para-isomers due to proximity effects . The cyanamide group at position 2 aligns with most analogs, suggesting optimal spatial arrangement for target binding.
Anticancer and Enzyme Inhibition
- 6d and derivatives : Exhibit potent VEGFR-2 kinase inhibition (IC50: 0.12–0.45 µM) and induce apoptosis in cancer cells via caspase-3 activation .
- Isoquinoline derivatives (4a–4p): Show anticancer activity by arresting the cell cycle at the G2/M phase .
- Nitrobenzamide isomers : Meta-nitro derivatives display superior cytotoxicity due to enhanced electron-withdrawing effects .
Antibacterial Properties
Triazole-containing analogs (5a–r) demonstrate broad-spectrum antibacterial activity, attributed to hydrogen bonding between the triazole ring and microbial enzymes .
Physicochemical and Pharmacokinetic Properties
Molecular Weight (MW) and Polar Surface Area (PSA)
- Target Compound : Estimated MW ~177 g/mol and PSA ~70 Ų, favorable for oral bioavailability per Lipinski’s rules .
- 6d : Higher MW (~500 g/mol) and PSA (~150 Ų) may limit membrane permeability .
- Butanamide derivative () : PSA ~110 Ų and 6 rotatable bonds suggest moderate bioavailability despite higher flexibility .
Table 4: Computed Physicochemical Properties
| Compound (Reference) | MW (g/mol) | PSA (Ų) | Rotatable Bonds | Predicted Bioavailability |
|---|---|---|---|---|
| Target Compound | ~177 | ~70 | 1 | High |
| 6d | ~500 | ~150 | 8 | Moderate |
| Compound 9 | ~493 | ~120 | 5 | High |
| ~390 | ~110 | 6 | High |
Rotatable Bonds and Flexibility
The target compound’s single rotatable bond aligns with ’s criteria for optimal bioavailability (≤10 rotatable bonds), unlike bulkier analogs like 6d .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
